3-(4-chlorophenyl)-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3-(4-CHLOROPHENYL)-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Substitution reactions: Introducing the 4-chlorophenyl and 4-(prop-2-yn-1-yloxy)phenyl groups through nucleophilic substitution reactions.
Cyclization: The final step often involves cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Similar structure but with a pyrimidine ring.
Indazoles: Another class of nitrogen-containing heterocycles.
Benzimidazoles: Known for their biological activity.
Uniqueness
3-(4-CHLOROPHENYL)-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and prop-2-yn-1-yloxyphenyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN3O2 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(4-prop-2-ynoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H16ClN3O2/c1-2-11-27-16-9-5-13(6-10-16)17-12-18(26)23-21-19(17)20(24-25-21)14-3-7-15(22)8-4-14/h1,3-10,17H,11-12H2,(H2,23,24,25,26) |
InChI Key |
UOAUAVHTMKVVHY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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